4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-24(15-5-3-4-6-15)32(28,29)16-9-7-14(8-10-16)20(25)23-21-22-18-12-11-17(31(2,26)27)13-19(18)30-21/h7-13,15H,3-6H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLGIGNVULWRCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
A. Sulfamoyl Group Modifications
- Target Compound : Cyclopentyl(methyl)sulfamoyl.
- LMM5 (): Benzyl(methyl)sulfamoyl.
- : Butyl(methyl)sulfamoyl. The linear alkyl chain may reduce steric hindrance compared to cyclopentyl, favoring interactions with hydrophobic enzyme pockets .
- : Dibutylsulfamoyl. The absence of a cyclic group reduces rigidity, possibly lowering target specificity .
B. Benzothiazole/Thiazole Substituents
- Target Compound : 6-Methanesulfonyl-1,3-benzothiazole. The methanesulfonyl group enhances electron-withdrawing effects, stabilizing negative charges in binding pockets.
- : 4-Methoxy-6-nitro-1,3-benzothiazole. The nitro group introduces strong electron-withdrawing effects, while methoxy provides moderate electron donation, creating a polarized scaffold .
- : 1,3-Thiazole.
Physicochemical Properties
- Hydrogen Bonding : Higher acceptor counts in and the target compound suggest stronger polar interactions, critical for enzyme inhibition .
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development for conditions such as inflammation and microbial infections.
Chemical Structure
The molecular formula of this compound is C21H23N3O5S3, with a molecular weight of 493.6 g/mol. Its structure includes a benzamide core, a benzothiazole moiety, and a sulfamoyl group, contributing to its biological activity.
Research indicates that this compound interacts specifically with certain enzymes and receptors. The sulfamoyl group enhances binding affinity, which may modulate the activity of these biological targets. This interaction is crucial for understanding its therapeutic effects and potential applications in drug development.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
In vitro studies indicate that 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide may reduce inflammatory markers in cell cultures. This effect is particularly relevant for conditions characterized by chronic inflammation.
Enzyme Inhibition
Preliminary data suggest that the compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it may inhibit cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal signaling and inflammation .
Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial properties.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory effects on lipopolysaccharide (LPS)-induced macrophages. The compound decreased levels of TNF-alpha and IL-6 by over 50%, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be standardized?
- Methodology : The synthesis involves multi-step reactions, including:
Cyclopentylsulfamoyl group introduction : Achieved via nucleophilic substitution using cyclopentylamine and methyl sulfamoyl chloride under anhydrous conditions .
Coupling reactions : Amide bond formation between the sulfamoylbenzamide and 6-methanesulfonylbenzothiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Standardization : Control temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and solvent choice (DMF for solubility, ethanol for recrystallization) .
Q. How can structural characterization of this compound be performed to confirm regiochemical and stereochemical integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify sulfamoyl group substitution patterns and benzothiazole ring integrity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment ions matching expected cleavage patterns .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the cyclopentyl and methanesulfonyl groups .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data across structural analogs?
- Root cause analysis : Discrepancies may arise from variations in substituents (e.g., methyl vs. ethyl groups on benzothiazole) affecting target binding .
- Methodology :
Systematic SAR studies : Synthesize derivatives with controlled modifications (e.g., sulfamoyl vs. sulfonyl groups) and test in standardized assays (e.g., kinase inhibition) .
Computational docking : Compare binding modes of analogs with target proteins (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger .
Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity ratios .
Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition potency?
- Approach :
Quantum mechanical calculations : Optimize ligand geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., charge distribution on sulfamoyl groups) .
Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with PI3K or EGFR) over 100 ns to identify stable binding conformations .
Free energy perturbation (FEP) : Estimate ΔΔG values for substituent modifications to prioritize synthetic targets .
Q. What in vitro assays are most reliable for evaluating target-specific enzyme inhibition?
- Protocols :
- Kinase inhibition : Use ADP-Glo™ assay to measure ATP consumption in recombinant kinase systems (e.g., JAK2 or MAPK) .
- IC₅₀ determination : Dose-response curves (0.1–100 μM) with triplicate measurements to minimize variability .
- Off-target screening : Profile against panels of 50+ kinases/phosphatases to assess selectivity .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Diagnostic steps :
Reagent quality : Ensure anhydrous DMF and fresh EDC/HOBt to prevent hydrolysis .
Reaction monitoring : Use TLC (silica gel, UV detection) to track amide bond formation; extend reaction time if intermediates persist .
Byproduct identification : LC-MS to detect side products (e.g., N-acylurea from EDC degradation); switch to DCC or other coupling agents if needed .
Q. What methodologies are recommended for studying the compound’s photophysical properties in bioimaging applications?
- Techniques :
- Fluorescence spectroscopy : Measure excitation/emission spectra (λex = 350 nm, λem = 450–600 nm) in PBS or DMSO .
- Confocal microscopy : Image cellular uptake in live cells (e.g., HeLa) using 405 nm laser excitation .
- Quantum yield calculation : Compare integrated fluorescence intensity with reference dyes (e.g., fluorescein) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
